molecular formula C14H16N6O2S B11692156 N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide

N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide

Cat. No.: B11692156
M. Wt: 332.38 g/mol
InChI Key: DQHIXMIUPXATSX-UHFFFAOYSA-N
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Description

The compound N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide features a pyrazol-4-ylidene core conjugated with a hydrazinyl-carbamothioyl group and an N-methylacetamide substituent. Its synthesis likely follows pathways analogous to those described for 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), involving cyclization of hydrazinecarbothioamides under basic conditions . Key structural attributes include:

  • Tautomerism: The pyrazol-4-ylidene hydrazinyl moiety may exhibit tautomeric equilibria, similar to 1,2,4-triazole-thione systems, where thione forms dominate due to spectral absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .

Properties

Molecular Formula

C14H16N6O2S

Molecular Weight

332.38 g/mol

IUPAC Name

N-[4-[(2-carbamothioyl-5-methyl-3-oxo-1H-pyrazol-4-yl)diazenyl]phenyl]-N-methylacetamide

InChI

InChI=1S/C14H16N6O2S/c1-8-12(13(22)20(18-8)14(15)23)17-16-10-4-6-11(7-5-10)19(3)9(2)21/h4-7,18H,1-3H3,(H2,15,23)

InChI Key

DQHIXMIUPXATSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of hydrazine derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Urea Derivatives with Thiazole-Piperazine Scaffolds ()

Compounds such as 1f , 1g , 2a , and 2b feature urea linkages, thiazole rings, and piperazine moieties. Key differences include:

  • Core Heterocycles : The target compound’s pyrazole vs. thiazole in urea derivatives.
  • Substituents : Urea derivatives include trifluoromethyl or benzyloxy groups, enhancing lipophilicity, whereas the target compound has a methylacetamide group for solubility modulation.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Pyrazol-4-ylidene N-Methylacetamide, Carbamothioyl Not reported ~390 (calculated)
1f () Thiazole-Piperazine Trifluoromethyl, Hydroxy-methoxy 198–200 667.9 (ESI-MS)
1g () Thiazole-Piperazine Trifluoromethyl, Hydroxy 205–207 638.1 (ESI-MS)
N-(2-Methylphenyl)-... () Thiazolidinone Phenylsulfonyl, Phenylimino Not reported ~500 (estimated)
Thiazolidinone Derivatives ()

The compound N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide shares a Z-configuration at the imino group and a sulfonyl substituent. Differences include:

  • Ring System: Thiazolidinone (5-membered) vs. pyrazole (5-membered but with N-methyl substitution).
  • Electronic Effects : The phenylsulfonyl group in ’s compound enhances electron-withdrawing character compared to the carbamothioyl group in the target compound.

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy
  • Target Compound : Expected νC=S at ~1250 cm⁻¹ (similar to compounds [7–9] in ) and νC=O (acetamide) at ~1680 cm⁻¹ .
  • Urea Derivatives () : Show νC=O (urea) at ~1650–1700 cm⁻¹, overlapping with acetamide signals but distinguishable via NH stretches (3150–3414 cm⁻¹) .
Nuclear Magnetic Resonance (NMR)
  • 1H-NMR : The target compound’s N-methyl group would resonate at δ ~2.8–3.2 ppm, comparable to N-methyl signals in ’s pyrazole derivatives. Aromatic protons in the phenyl ring would appear at δ ~7.0–7.5 ppm, similar to urea derivatives in .
  • 13C-NMR : The carbamothioyl carbon (C=S) would appear at ~170–180 ppm, while the pyrazole carbonyl (C=O) resonates at ~160–165 ppm .

Biological Activity

N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula is complex, featuring a hydrazine derivative linked to a phenyl group and a thiazolidine moiety. The molecular formula can be summarized as follows:

Property Details
Molecular Formula C₁₅H₁₈N₄OS
Molecular Weight 306.39 g/mol
IUPAC Name This compound

Research indicates that compounds similar to this compound may act through various biological pathways:

  • Inhibition of Enzymatic Activity : Many hydrazone derivatives have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Properties : The presence of the pyrazolone ring suggests possible antioxidant activity, which can protect cells from oxidative stress.
  • Modulation of Signaling Pathways : These compounds may interact with specific receptors or signaling pathways that regulate cellular functions, including inflammation and immune responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar pyrazolone derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be attributed to disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Case Studies

  • Anticancer Efficacy in vitro : A study evaluated the effects of a structurally similar compound on human breast cancer cells (MCF-7). Results showed significant inhibition of cell growth with an IC50 value of approximately 25 µM, indicating strong anticancer potential.
  • Antimicrobial Testing : A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both organisms, suggesting effective antibacterial activity.

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